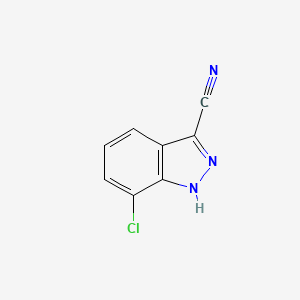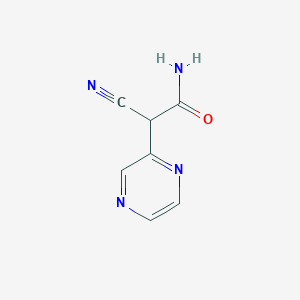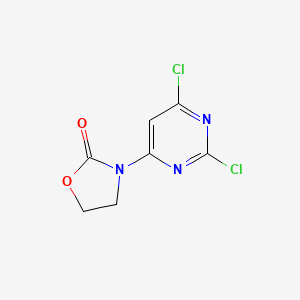
3-(2,6-Dichloropyrimidin-4-yl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Dichloropyrimidin-4-yl)oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones It is characterized by the presence of a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, and an oxazolidinone ring
Preparation Methods
The synthesis of 3-(2,6-Dichloropyrimidin-4-yl)oxazolidin-2-one typically involves the reaction of 2,4-dichloropyrimidine with an appropriate oxazolidinone precursor. One common method involves dissolving 2,4-dichloropyrimidine in a solvent such as dimethylformamide (DMF) and reacting it with an oxazolidinone derivative under controlled temperature conditions. For example, heating the mixture at 65°C for a few hours can facilitate the formation of the desired product .
Chemical Reactions Analysis
3-(2,6-Dichloropyrimidin-4-yl)oxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Formation of Derivatives: The oxazolidinone ring can be modified to form various derivatives, which can be explored for different biological activities
Scientific Research Applications
3-(2,6-Dichloropyrimidin-4-yl)oxazolidin-2-one has been extensively studied for its potential as an inhibitor of isocitrate dehydrogenase 1 (IDH1), an enzyme involved in the tricarboxylic acid cycle. Inhibitors of IDH1 have shown promise in the treatment of various cancers, including glioma, gastric cancer, and colorectal cancer . The compound’s ability to inhibit IDH1 makes it a valuable candidate for the development of novel anticancer drugs .
Mechanism of Action
The mechanism of action of 3-(2,6-Dichloropyrimidin-4-yl)oxazolidin-2-one involves its interaction with the active site of IDH1. By binding to the enzyme, the compound inhibits its activity, thereby disrupting the metabolic pathways that are crucial for the growth and survival of cancer cells. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes .
Comparison with Similar Compounds
Similar compounds to 3-(2,6-Dichloropyrimidin-4-yl)oxazolidin-2-one include other oxazolidinone derivatives that also target IDH1. These compounds may vary in their substitution patterns on the pyrimidine and oxazolidinone rings, leading to differences in their biological activities and pharmacokinetic properties. Some notable similar compounds include:
- 3-(2-Chloropyrimidin-4-yl)oxazolidin-2-one
- 3-(2,4-Dichloropyrimidin-4-yl)oxazolidin-2-one
- 3-(2,6-Dichloropyrimidin-4-yl)-4-ethyloxazolidin-2-one .
These compounds are studied for their potential as enzyme inhibitors and their applications in medicinal chemistry.
Properties
Molecular Formula |
C7H5Cl2N3O2 |
|---|---|
Molecular Weight |
234.04 g/mol |
IUPAC Name |
3-(2,6-dichloropyrimidin-4-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H5Cl2N3O2/c8-4-3-5(11-6(9)10-4)12-1-2-14-7(12)13/h3H,1-2H2 |
InChI Key |
SVQWZNJFNJLYAS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1C2=CC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




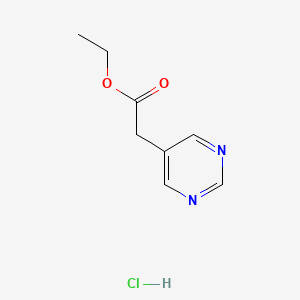
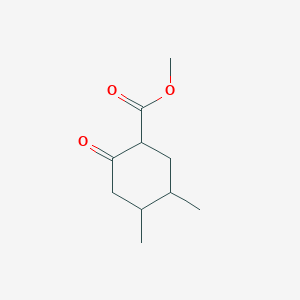

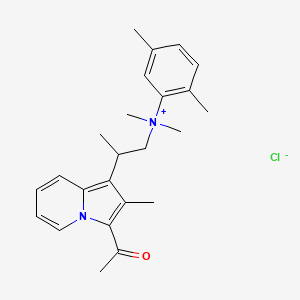
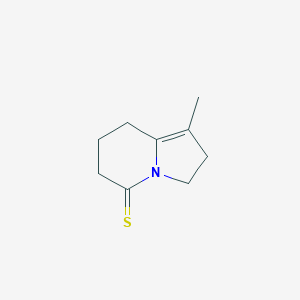
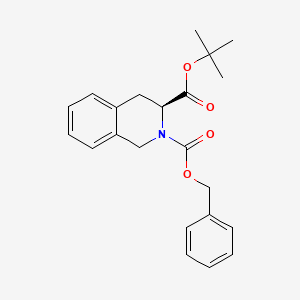



![Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylate](/img/structure/B13093526.png)
